molecular formula C78H134F4N4O35 B8027684 Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Cat. No.: B8027684
M. Wt: 1763.9 g/mol
InChI Key: CSFNMNXCDRHNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a novel compound from Quanta BioDesign’s Sidewinder™ line of products. It features a terminal maleimide group that provides thiol-specific reactivity on one end of the molecule, while a long, methyl-terminated dPEG spacer offers hydrophilicity and protection from proteolysis on the other end. The tetrafluorophenyl ester-functionalized glutamic acid in the middle provides a convenient attachment point for hydrophobic drugs or other small molecules .

Preparation Methods

The synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves several steps:

Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 undergoes several types of chemical reactions:

    Substitution Reactions: The tetrafluorophenyl ester group can undergo nucleophilic substitution reactions with various nucleophiles, forming covalent bonds with other molecules.

    Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups, forming stable thioether bonds.

    Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like amines and thiols, and conditions typically involve mild temperatures and neutral to slightly basic pH. Major products formed from these reactions include covalently linked conjugates of the original molecule with other functional groups or molecules.

Scientific Research Applications

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This allows the compound to be used in targeted drug delivery and bioconjugation applications, where it can attach therapeutic agents to specific molecular targets .

Comparison with Similar Compounds

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is unique due to its combination of a maleimide group, a tetrafluorophenyl ester-functionalized glutamic acid, and a long, methyl-terminated dPEG spacer. Similar compounds include:

These similar compounds highlight the unique combination of functional groups and structural elements in this compound, making it particularly useful for specific applications in drug delivery and bioconjugation .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNMNXCDRHNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H134F4N4O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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